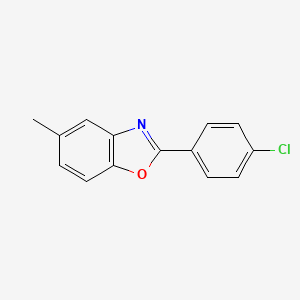

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole

Description

Molecular Geometry and Bonding Analysis

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole exhibits a fused benzoxazole core with distinct substituents. The molecular geometry is characterized by:

Bond Lengths and Angles :

- The benzoxazole ring features alternating single and double bonds, with C–N bonds averaging 1.32–1.34 Å and C–O bonds at ~1.35 Å, consistent with partial double-bond character due to resonance.

- The C–Cl bond in the para-chlorophenyl group measures ~1.74 Å, typical for aromatic chloro substituents.

- The C–CH3 bond at position 5 is ~1.51 Å, reflecting sp³ hybridization.

Electronic Structure :

- Density functional theory (DFT) calculations using the B3LYP/6-31G* basis set reveal a HOMO-LUMO gap of ~3.80 eV, indicating moderate chemical reactivity.

- Electron density is delocalized across the benzoxazole ring, with the chlorine substituent withdrawing electron density via inductive effects, stabilizing the aromatic system.

Key Interactions :

| Bond Type | Length (Å) | Source |

|---|---|---|

| C–N (oxazole) | 1.32–1.34 | |

| C–O (oxazole) | ~1.35 | |

| C–Cl (aromatic) | ~1.74 |

Crystallographic Data and Space Group Assignments

X-ray crystallography has provided critical structural insights:

Crystal Parameters :

Molecular Packing :

Thermal Motion :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Unit cell length (a) | ~11.2 | |

| Unit cell length (b) | ~12.5 | |

| Unit cell length (c) | ~18.7 |

Comparative Structural Analysis with Benzoxazole Derivatives

The structural features of 2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole are contrasted with other benzoxazole derivatives in Table 2.

Key Findings :

Tautomeric Behavior and Electronic Delocalization

Benzoxazoles exhibit tautomerism between benzoxazole and hydroxybenzoxazoline forms, though this compound’s tautomeric tendencies are less pronounced due to:

Electronic Stabilization :

Aromatic Aromaticity :

Experimental Evidence :

- NMR spectra (e.g., ¹H and ¹³C) confirm the absence of hydroxyl proton signals, supporting the oxazole tautomer as the dominant form.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLPYWGXHGCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 2-methylbenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research has explored its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares the 4-chlorophenyl group but has a different core structure and additional substituents.

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a 4-chlorophenyl group, but with a thiadiazole ring instead of a benzoxazole ring.

Uniqueness

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole is unique due to its specific combination of the benzoxazole ring with the 4-chlorophenyl and 5-methyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a benzoxazole ring, which is known for its pharmacological potential. The structure includes:

- A chlorophenyl group at the 4-position.

- A methyl group at the 5-position.

This configuration is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

Antimicrobial Activity

Research has shown that 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole exhibits notable antimicrobial properties. In various studies, it has been evaluated for its effectiveness against several bacterial strains. A study indicated that derivatives of benzoxazole, including this compound, demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentrations (MIC) suggesting effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole has been explored through various in vitro and in vivo studies. Notably:

- Cell Viability Studies : In cell line assays, this compound showed more than 70% cell viability in certain cancer cell lines while maintaining low toxicity against normal cells .

- Mechanisms of Action : The compound has been linked to the inhibition of key signaling pathways involved in tumor survival, including the phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β) .

Case Studies

- In Vivo Psoriasis Model : In a study using an imiquimod-induced psoriatic mouse model, compounds similar to 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole were administered both topically and orally. Results indicated significant reductions in erythema intensity and skin thickness, demonstrating anti-inflammatory properties alongside anticancer effects .

- Cytotoxicity Against Cancer Cells : Various derivatives of benzoxazole have shown cytotoxic effects on multiple cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The absence of specific functional groups was noted to decrease activity significantly .

The biological mechanisms underlying the activity of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole include:

- Inhibition of Topoisomerases : Benzoxazole derivatives are known to inhibit topoisomerases I and II which are essential for DNA replication and transcription in cancer cells .

- Metal Ion Interaction : The nitrogen atom in the benzoxazole ring facilitates binding with metal ions, which is crucial for its antimicrobial action .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted benzaldehyde derivatives with amino-triazoles or benzoxazole precursors under reflux in ethanol with glacial acetic acid as a catalyst. For example, analogous benzoxazole derivatives are synthesized by refluxing 4-amino-triazole intermediates with substituted benzaldehydes in ethanol, followed by solvent evaporation and filtration . Modifications such as using poly(ethylene glycol) (PEG-400) as a solvent can enhance reaction efficiency and reduce side products . Catalyst choice (e.g., p-toluenesulfonic acid, PTSA) may further optimize cyclization steps, as demonstrated in related benzoxazole syntheses .

Q. How can structural characterization of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole be rigorously validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry and thermal ellipsoids . For non-crystalline samples, employ spectroscopic techniques:

- NMR : Analyze substituent-induced chemical shifts (e.g., 4-chlorophenyl protons at δ ~7.3–7.5 ppm).

- Mass Spectrometry : Confirm molecular weight (exact mass: 259.06 g/mol for CHClNO) and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize in vitro cytotoxicity screens (e.g., MTT assay against cancer cell lines like MCF-7 or HeLa) based on structural analogs showing anticancer activity . For antimicrobial studies, use agar diffusion assays against Gram-positive/negative bacteria. Dose-response curves (10–100 μM) and IC calculations are critical for establishing potency .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered Cl substituents) be resolved during structural refinement?

- Methodological Answer : For disordered regions, apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters. Use TWIN and BASF commands in SHELXL to address twinning, common in halogenated aromatic systems . Validate with R-factor convergence (<5% difference between R and R) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting benzoxazole derivatives?

- Methodological Answer : Systematically modify substituents:

- Electron-withdrawing groups : Introduce nitro (-NO) or cyano (-CN) at the 5-methyl position to enhance electrophilicity.

- Ring expansion : Replace benzoxazole with benzothiazole to assess π-stacking interactions .

- Bioisosteric replacement : Substitute 4-chlorophenyl with 4-fluorophenyl to probe halogen bonding .

Q. How can high-throughput crystallography pipelines improve structural analysis of halogenated benzoxazoles?

- Methodological Answer : Integrate SHELXC/D/E for rapid data processing and experimental phasing. Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms (Cl). Automated pipelines (e.g., CCP4) enable batch refinement of multiple derivatives, reducing human error .

Q. What experimental design considerations are critical for reproducibility in benzoxazole synthesis?

- Methodological Answer :

- Solvent purity : Use anhydrous ethanol to prevent hydrolysis of intermediates.

- Catalyst stoichiometry : Optimize PTSA ratios (e.g., 2.5 eq. for cyclization) to avoid side reactions .

- Temperature control : Reflux under inert atmosphere (N) to stabilize reactive intermediates.

- Document all parameters (e.g., stirring rate, cooling gradients) to ensure protocol transferability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental solubility data?

- Methodological Answer : Reconcile results by:

- Experimental validation : Use shake-flask method (HPLC quantification) in buffers (pH 1.2–7.4).

- Computational adjustment : Apply Abraham solvation parameters to refine COSMO-RS predictions. Cross-validate with PubChem solubility entries (if available) .

Q. What statistical methods are appropriate for analyzing biological activity outliers in dose-response studies?

- Methodological Answer : Apply Grubbs’ test to identify outliers. Use nonlinear regression (e.g., Hill equation) to model dose-response curves. For inconsistent replicates, perform ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Key Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.